molecular formula C6H3ClN2 B015408 5-Chloro-2-cyanopyridine CAS No. 89809-64-3

5-Chloro-2-cyanopyridine

Cat. No. B015408
Key on ui cas rn: 89809-64-3
M. Wt: 138.55 g/mol
InChI Key: WTHODOKFSYPTKA-UHFFFAOYSA-N
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Patent
US07595339B2

Procedure details

Add in a 22-L 3-neck round bottom equipped with overhead stirrer, reflux condenser, and thermometer, N,N-dimethylacetamide (DMAC, 6 L), 2,5-dichloropyridine (347.0 g, 2.34 mol), zinc cyanide (138.0 g, 1.17 mol), bis(diphenylphosphino)dipalladium II CH2Cl2 complex (DPPF, 20.8 g, 0.02 mol), and zinc dust (1.6 g, 0.02 mol). Slowly warm the reaction mixture to 160° C. As the temperature reaches 160° C., an exotherm (controllable) may result and the internal temperature may rise to 180-185° C. Remove the heat from the dark solution and cool the mixture slowly cool to room temperature. Extract the bulk reaction mixture by taking 2 L of the dark solution, diluting with brine (2 L), filtering over celite, and addition of ethyl acetate (4 L). Repeat the process 3 times to extract all material, and dry the combined organics over magnesium sulfate. Cautious concentration at 25-30° C. might give a dark liquid. (Note: Product volatility maybe observed at higher temperatures so the temperature upon concentration is kept low in all steps.) Stir the liquid and add water (5 L), resulting in a solid After 1 h, filter, and back-wash with water (2 L). Dry the filter cake to give 215 g of crude product. Extract the aqueous filtrate with ethyl ether (8 L). Dry the organics over magnesium sulfate and concentrate to provide 51 g of crude product. Combine with the 215 g lot and purify by chromatography over silica gel (biotage 150; eluting with 5% ethyl acetate in hexanes increasing to 10% ethyl acetate in hexanes) to provide a white solid of pure title compound (193 g, 59%); 1H NMR (CDCl3) δ 8.68 (d, J=2.0 Hz, 1H), 7.84 (dd, J=2.7, 8.6 Hz, 1H), 7.66 (d, J=8.3 Hz, 1H).
Quantity
6 L
Type
reactant
Reaction Step One
Quantity
347 g
Type
reactant
Reaction Step Two
[Compound]
Name
bis(diphenylphosphino)dipalladium
Quantity
20.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
dark solution
Quantity
2 L
Type
reactant
Reaction Step Four
Name
brine
Quantity
2 L
Type
solvent
Reaction Step Five
Name
zinc cyanide
Quantity
138 g
Type
catalyst
Reaction Step Six
Name
Quantity
1.6 g
Type
catalyst
Reaction Step Seven
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C)C(=O)C.Cl[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][N:9]=1>[Cl-].[Na+].O.[C-]#N.[Zn+2].[C-]#N.[Zn]>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]([C:1]#[N:2])=[N:9][CH:10]=1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
6 L
Type
reactant
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
347 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)Cl
Step Three
Name
bis(diphenylphosphino)dipalladium
Quantity
20.8 g
Type
reactant
Smiles
Step Four
Name
dark solution
Quantity
2 L
Type
reactant
Smiles
Step Five
Name
brine
Quantity
2 L
Type
solvent
Smiles
[Cl-].[Na+].O
Step Six
Name
zinc cyanide
Quantity
138 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Seven
Name
Quantity
1.6 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
) Stir the liquid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add in a 22-L 3-neck round bottom
CUSTOM
Type
CUSTOM
Details
equipped with overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
reaches 160° C.
CUSTOM
Type
CUSTOM
Details
an exotherm (controllable) may result
CUSTOM
Type
CUSTOM
Details
may rise to 180-185° C
CUSTOM
Type
CUSTOM
Details
Remove the
TEMPERATURE
Type
TEMPERATURE
Details
heat from the dark solution
TEMPERATURE
Type
TEMPERATURE
Details
cool the mixture
TEMPERATURE
Type
TEMPERATURE
Details
slowly cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
Extract
CUSTOM
Type
CUSTOM
Details
the bulk reaction mixture
FILTRATION
Type
FILTRATION
Details
filtering over celite, and addition of ethyl acetate (4 L)
EXTRACTION
Type
EXTRACTION
Details
Repeat the process 3 times to extract all material
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the combined organics over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentration at 25-30° C.
CUSTOM
Type
CUSTOM
Details
might give a dark liquid
CONCENTRATION
Type
CONCENTRATION
Details
upon concentration
ADDITION
Type
ADDITION
Details
add water (5 L)
CUSTOM
Type
CUSTOM
Details
resulting in a solid After 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
back-wash with water (2 L)
CUSTOM
Type
CUSTOM
Details
Dry the filter cake
CUSTOM
Type
CUSTOM
Details
to give 215 g of crude product
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous filtrate with ethyl ether (8 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organics over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to provide 51 g of crude product
CUSTOM
Type
CUSTOM
Details
Combine with the 215 g lot and purify by chromatography over silica gel (biotage 150; eluting with 5% ethyl acetate in hexanes increasing to 10% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 193 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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